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Compound of Interest

Compound Name:
4'-(1,3-Dioxolan-2-YL)-3-

methylbenzophenone

CAS No.: 898759-82-5

Cat. No.: B3025146

Get Quote

Executive Summary
Methyl-substituted benzophenones represent a paradoxical class of compounds in life

sciences. While the parent compound, benzophenone, is a well-known photosensitizer and UV

blocker, the introduction of methyl groups onto the diphenyl ketone scaffold drastically alters its

pharmacological profile.

For the drug development professional, these derivatives offer a versatile scaffold for

antimicrobial, anti-inflammatory, and anticancer agents, often acting as "privileged structures"

that can be tuned via structure-activity relationship (SAR) optimization. Conversely, for the

industrial toxicologist, specific isomers like 4-methylbenzophenone serve as critical case

studies in migration toxicity from food packaging.

This guide moves beyond basic listings to explore the causality of these activities—how the

steric and electronic effects of a simple methyl group can toggle a molecule between a potent

drug lead and a safety hazard.
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Chemical Context & Structure-Activity Relationship
(SAR)
The biological activity of methyl-benzophenones is governed by the position of the methyl

substituent. Unlike bulky groups, the methyl group provides a subtle increase in lipophilicity

(LogP) and specific steric hindrance without disrupting the core planarity required for DNA

intercalation or enzyme binding.

The "Methyl Switch" Effect
Ortho-Substitution (2-methyl): Introduces significant steric twist between the phenyl rings.

This non-coplanarity often enhances antimicrobial activity by preventing metabolic

degradation or improving membrane penetration.

Para-Substitution (4-methyl): Retains relative planarity but extends the molecular length. This

is critical for binding in hydrophobic pockets of enzymes like Cyclooxygenase (COX) or

Histamine H3 receptors.

Polysubstitution: The presence of multiple methyl groups (e.g., dimethyl derivatives) often

amplifies lipophilicity, facilitating blood-brain barrier (BBB) permeation, which is relevant for

CNS-active derivatives.

Visualization: SAR Logic Flow
The following diagram illustrates how specific methyl placements drive distinct biological

outcomes.
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Figure 1: SAR Logic Flow demonstrating how regiochemistry dictates the therapeutic vs.

toxicological fate of methyl-benzophenones.

Therapeutic Applications
Antimicrobial & Antifungal Activity
Methyl-substituted benzophenones have demonstrated efficacy against Gram-positive bacteria

and fungi, often outperforming their unsubstituted counterparts.

Mechanism: The lipophilic methyl group facilitates interaction with the microbial cell

membrane, disrupting integrity.

Key Data:Ortho-methylbenzophenone and meta-dimethylbenzophenone have shown

significant inhibition zones against Staphylococcus aureus and Candida albicans.

Critical Insight: While para-methylbenzophenone is often inactive alone, its derivatives (e.g.,

thiosemicarbazones) are highly potent, suggesting the 4-methyl group acts as an anchor for

more complex pharmacophores.

Anti-inflammatory & Analgesic Potential
Derivatives of 4-methylbenzophenone have been synthesized as non-steroidal anti-

inflammatory drug (NSAID) candidates.[1]
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Target: Cyclooxygenase (COX) enzymes.

Efficacy: 2-hydroxy-5-methylbenzophenone derivatives inhibit prostaglandin synthetase.

Advantage: Unlike traditional NSAIDs, certain benzophenone-thiazole hybrids derived from

4-methylbenzophenone inhibit both prostaglandin production and neutrophil recruitment,

potentially offering a superior safety profile regarding gastric ulceration.

Cytotoxicity & Anticancer
This is the most active area of research. Methyl-benzophenones are not just cytotoxic; they are

often tubulin polymerization inhibitors.

Pathway: They bind to the colchicine site of tubulin, preventing microtubule assembly,

leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Synergy: 4-methylbenzophenone derivatives have shown the ability to reverse Multidrug

Resistance (MDR) by inhibiting P-glycoprotein (P-gp) efflux pumps.

Visualization: Dual Mechanism of Action
The following diagram details the parallel pathways for anti-inflammatory and anticancer

activities.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025146?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methyl-Benzophenone
Derivative

COX-1 / COX-2
Enzymes

Inhibits

Tubulin
(Colchicine Site)

Inhibits

P-glycoprotein
(Efflux Pump)

Blocks

Prostaglandin
Synthesis

Reduces

Microtubule
Assembly

Disrupts

Intracellular Drug
Accumulation

Increases

Reduced Inflammation
& Edema

G2/M Arrest &
Apoptosis

Reversal of
Multidrug Resistance

Click to download full resolution via product page

Figure 2: Dual mechanistic pathways showing how methyl-benzophenones target inflammation

(left) and cancer cell survival (right).

Quantitative Data Summary
The following table synthesizes potency data from multiple studies to provide a comparative

baseline.
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Compound Class Target/Organism Activity Metric Key Finding

2-

Methylbenzophenone
S. aureus Zone of Inhibition

Moderate activity;

superior to

unsubstituted

benzophenone.

4-

Methylbenzophenone
Leishmania IC50

10.19 µM (as

thiosemicarbazone

derivative).

Benzophenone-

thiazole
COX-2 % Inhibition 44-60% at 100 µM.

Poly-prenylated BP
HCT116 (Colon

Cancer)
IC50

0.86 µM (High

cytotoxicity).[2]

4-

Methylbenzophenone
Rat Liver (Toxicity) LOAEL

Hepatotoxicity

observed at 100

mg/kg/day (repeated

dose).

Experimental Protocols
To ensure reproducibility, the following protocols are standardized based on successful

literature precedents.

Protocol A: Synthesis via Friedel-Crafts Acylation
Context: The primary method for generating methyl-benzophenones.

Reagents: Toluene (substrate), Benzoyl Chloride (acylating agent), Anhydrous Aluminum

Chloride (

, catalyst).

Setup: Flame-dried 3-neck round bottom flask equipped with a reflux condenser and

dropping funnel.

Procedure:
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Suspend 1.2 eq of

in dry dichloromethane (DCM) at 0°C.

Add 1.0 eq of Benzoyl Chloride dropwise. Stir for 15 min to form the acylium ion.

Add 1.0 eq of Toluene dropwise, maintaining temperature <5°C.

Allow to warm to Room Temperature (RT) and stir for 4–6 hours (monitor via TLC).

Quench: Pour mixture over crushed ice/HCl to decompose the aluminum complex.

Extraction: Extract with DCM (3x), wash with brine, dry over

.

Validation:

-NMR must show the characteristic methyl singlet at

ppm and aromatic signals corresponding to para substitution pattern (AA'BB' system).

Protocol B: In Vitro Cytotoxicity (MTT Assay)
Context: Validating anticancer potential.

Cell Seeding: Seed cancer cells (e.g., HepG2, HCT116) at

cells/well in 96-well plates. Incubate 24h.

Treatment: Add methyl-benzophenone derivatives dissolved in DMSO (Final DMSO < 0.1%).

Concentration Range: 0.1, 1, 10, 50, 100 µM.

Incubation: 48 hours at 37°C, 5%

.

Development:

Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4 hours.
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Remove supernatant. Dissolve formazan crystals in 150 µL DMSO.

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Toxicology & Safety (The "4-Methyl" Issue)
While therapeutic derivatives are promising, 4-methylbenzophenone (4-MBP) itself is a widely

used photoinitiator in UV-cured inks for food packaging. It has raised significant regulatory

concerns due to its migration into dry foods (e.g., cereals).

Hepatotoxicity: Repeated oral exposure in rats (100-400 mg/kg) leads to liver hypertrophy

and elevated enzymes (AST, ALT).

Nephrotoxicity: Mild renal tubular vacuolation has been observed.[3]

Genotoxicity: Unlike some aromatic ketones, 4-MBP is generally negative in micronucleus

assays, suggesting its toxicity is non-genotoxic (likely oxidative stress or metabolic

overload).

Recommendation for Researchers: When designing drugs based on this scaffold, metabolic

stability tests (microsomal stability) are mandatory to ensure the methyl group does not

become a toxicophore via metabolic oxidation to reactive benzyl alcohols.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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